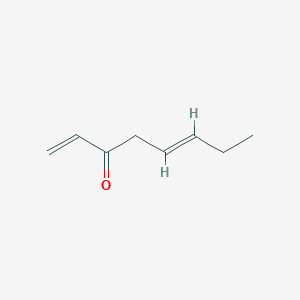

1,5-Octadien-3-one

Description

Properties

IUPAC Name |

octa-1,5-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYBQOFZVSNDAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867181 | |

| Record name | Octa-1,5-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65213-86-7 | |

| Record name | 1,5-Octadien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65213-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octa-1,5-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Z)-1,5-Octadien-3-one chemical properties

An In-depth Technical Guide on the Chemical Properties of (Z)-1,5-Octadien-3-one

This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-1,5-octadien-3-one, tailored for researchers, scientists, and drug development professionals. The document details the compound's structure, physical characteristics, spectroscopic data, synthesis protocols, and natural occurrence.

Chemical and Physical Properties

(Z)-1,5-Octadien-3-one is an organic compound with the molecular formula C₈H₁₂O.[1][2] It is a naturally occurring ketone found in a variety of biological sources, including plants, fungi, and fish.[3] This compound is particularly noted for its contribution to the aroma and flavor of various foods and beverages, such as green tea and palm wines.[1][]

Structural Information

The structure of (Z)-1,5-octadien-3-one consists of an eight-carbon chain containing a ketone functional group at the third position and two carbon-carbon double bonds at the first and fifth positions. The "Z" designation indicates that the substituents around the double bond at the fifth position are on the same side of the double bond.

| Identifier | Value |

| IUPAC Name | (5Z)-octa-1,5-dien-3-one[1] |

| CAS Number | 65767-22-8[1][2] |

| Molecular Formula | C₈H₁₂O[1][2] |

| Molecular Weight | 124.18 g/mol [1][2] |

| InChI Key | VWYBQOFZVSNDAW-WAYWQWQTSA-N[2] |

| Canonical SMILES | CCC=CCC(=O)C=C |

Physical Properties

The physical properties of (Z)-1,5-octadien-3-one are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| Appearance | Clear colourless to pale yellow oil | [] |

| Boiling Point | 169.1 °C at 760 mmHg | [1] |

| Density | 0.848 g/cm³ | [1] |

| Refractive Index | 1.444 | [1] |

| Flash Point | 53.5 °C (128.3 °F) | [1] |

| Vapor Pressure | 1.57 mmHg at 25°C | [1] |

| Water Solubility | 1391 mg/L at 25 °C (estimated) | [5] |

| logP (o/w) | 1.922 (estimated) | [5] |

| Solubility | Soluble in alcohol; slightly soluble in chloroform, ethyl acetate, and methanol. | [1][5] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of (Z)-1,5-octadien-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Typical Chemical Shift Range (ppm) | Assignment |

| 5.0 - 6.0 | Olefinic protons | |

| 2.0 - 3.0 | Allylic protons | |

| 0.9 - 1.5 | Alkyl protons |

| ¹³C NMR | Typical Chemical Shift Range (ppm) | Assignment |

| 190 - 210 | Carbonyl (C=O) | |

| 120 - 150 | Olefinic (C=C) | |

| 20 - 40 | Aliphatic (CH₂, CH₃) | |

| Note: This table represents typical chemical shift ranges and is for illustrative purposes. Actual values can vary based on the specific molecule and solvent.[3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of (Z)-1,5-octadien-3-one is expected to show characteristic absorption bands for its ketone and alkene functional groups. A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the conjugated ketone. Additionally, C=C stretching vibrations are expected to appear in the 1600-1680 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for (Z)-1,5-octadien-3-one would be observed at an m/z of 124. The fragmentation pattern would likely involve the loss of alkyl and acyl fragments. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

Experimental Protocols

The synthesis of (Z)-1,5-octadien-3-one is typically achieved through the oxidation of its corresponding alcohol, (Z)-1,5-octadien-3-ol.[3]

Synthesis of Racemic (Z)-1,5-Octadien-3-ol

A general method for the synthesis of the racemic precursor alcohol involves a Grignard reaction.

Materials:

-

Magnesium turnings

-

Amyl iodide (1-iodopentane)

-

Anhydrous diethyl ether

-

Acrolein

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a Grignard reagent by adding a solution of amyl iodide in anhydrous diethyl ether to magnesium turnings in a flask under an inert atmosphere.

-

Cool the Grignard reagent in an ice bath and slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether.

-

After the addition is complete, stir the reaction mixture at room temperature for a few hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to obtain racemic (Z)-1,5-octadien-3-ol.

Enantioselective Synthesis of (S)- and (R)-(Z)-1,5-Octadien-3-ol

A chemo-enzymatic method can be employed for the enantioselective synthesis of the precursor alcohol.[6]

Materials:

-

(±)-(Z)-1,5-Octadien-3-ol

-

Vinyl acetate

-

Lipase PS (from Pseudomonas cepacia)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure for the Synthesis of (S)-(Z)-1,5-Octadien-3-ol:

-

To a solution of (±)-(Z)-1,5-octadien-3-ol (1.0 g, 7.9 mmol) in vinyl acetate (20 mL), add lipase PS (600 mg).

-

Stir the mixture at room temperature for 4 hours (monitoring for approximately 47.8% conversion).

-

Filter the reaction mixture through celite.

-

Concentrate the filtrate in vacuo and purify by silica gel column chromatography (n-hexane:ethyl acetate = 10:1) to separate the unreacted (S)-alcohol from the (R)-acetate.

-

The recovered (S)-alcohol can be further purified to achieve high enantiomeric excess.

Oxidation of (Z)-1,5-Octadien-3-ol to (Z)-1,5-Octadien-3-one

A mild oxidation method, such as the Swern oxidation, is suitable for this conversion to avoid over-oxidation.[3]

Materials:

-

(Z)-1,5-Octadien-3-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

General Swern Oxidation Protocol:

-

In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of DMSO in dichloromethane to the cooled oxalyl chloride solution.

-

After stirring for a few minutes, add a solution of (Z)-1,5-octadien-3-ol in dichloromethane.

-

Stir the reaction mixture for approximately 15-30 minutes at -78 °C.

-

Add triethylamine to the reaction mixture, and after a few minutes, allow the mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (Z)-1,5-octadien-3-one.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for (Z)-1,5-Octadien-3-one.

Formation via Lipid Peroxidation

Caption: Formation of (Z)-1,5-Octadien-3-one from lipid peroxidation.

Structure-Spectroscopy Relationship

Caption: Relationship between structure and spectroscopic features.

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the role of (Z)-1,5-octadien-3-one as a potent aroma and flavor compound.[3] It is a key contributor to the sensory profile of many natural products. To date, there is no significant body of research detailing its involvement in specific biological signaling pathways relevant to drug development or cellular research. Therefore, a diagrammatic representation of a signaling pathway involving this compound cannot be provided at this time. Its biological significance appears to be confined to its impact on sensory perception.

Conclusion

This technical guide has summarized the core chemical properties of (Z)-1,5-octadien-3-one. The provided data on its physical and spectroscopic characteristics, along with detailed synthetic protocols, offer a valuable resource for researchers. While the compound's role in biological signaling is not established, its well-defined chemical nature and presence in natural sources may warrant further investigation into its potential bioactivities.

References

Spectroscopic Profile of 1,5-Octadien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,5-octadien-3-one (C₈H₁₂O), a key volatile organic compound. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis. While a complete, publicly available experimental dataset for this compound is not readily found in scientific literature or databases, this guide compiles the most relevant information and provides predicted spectral data based on established principles of organic spectroscopy.

Introduction

This compound is an unsaturated ketone with a molecular weight of 124.18 g/mol . It exists as (E) and (Z) stereoisomers, with the general CAS number 65213-86-7 and the (Z)-isomer specifically identified by CAS number 65767-22-8. The structural features, including a conjugated enone system and an isolated double bond, give rise to characteristic spectroscopic signatures that are crucial for its identification and characterization in various matrices.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present a combination of data from public repositories and predicted values based on spectroscopic theory and data for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl, allylic, and alkyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the stereochemistry of the double bonds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1a (vinyl) | 5.8 - 6.0 | dd | J ≈ 10, 2 |

| H-1b (vinyl) | 6.2 - 6.4 | dd | J ≈ 17, 2 |

| H-2 (vinyl) | 6.0 - 6.2 | dd | J ≈ 17, 10 |

| H-4 (allylic) | 3.0 - 3.2 | m | |

| H-5 (vinyl) | 5.3 - 5.5 | m | |

| H-6 (vinyl) | 5.3 - 5.5 | m | |

| H-7 (allylic) | 2.0 - 2.2 | m | |

| H-8 (alkyl) | 0.9 - 1.1 | t | J ≈ 7 |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will feature signals for the carbonyl carbon, the four sp² hybridized carbons of the double bonds, and the three sp³ hybridized carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (vinyl) | 128 - 132 |

| C-2 (vinyl) | 135 - 140 |

| C-3 (carbonyl) | 198 - 202 |

| C-4 (allylic) | 40 - 45 |

| C-5 (vinyl) | 123 - 128 |

| C-6 (vinyl) | 130 - 135 |

| C-7 (allylic) | 25 - 30 |

| C-8 (alkyl) | 12 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band for the C=O stretch of the conjugated ketone, along with characteristic bands for the C=C and C-H bonds.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp²) | 3100 - 3010 | Medium |

| C-H stretch (sp³) | 2960 - 2850 | Medium |

| C=O stretch (conjugated ketone) | 1685 - 1665 | Strong |

| C=C stretch | 1650 - 1600 | Medium-Weak |

| C-H bend (vinyl) | 1000 - 650 | Strong |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound (molecular weight: 124.18 g/mol ) would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the cleavage of bonds adjacent to the carbonyl group and the double bonds.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Proposed Fragment Ion | Significance |

| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |

| 95 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 81 | [M - C₃H₅O]⁺ | Cleavage of the propenoyl group |

| 67 | [C₅H₇]⁺ | Allylic cleavage |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Various fragmentation pathways |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 27 | [C₂H₃]⁺ | Vinyl cation |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a spectrometer operating at a frequency of 400 MHz or higher.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Employ proton decoupling to obtain a spectrum with single lines for each carbon.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, prepare a thin film by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and analysis of the pure compound.

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Employ a suitable temperature program to ensure good separation.

-

-

Ionization and Analysis:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass analyzer to scan a mass range of m/z 20 to 200.

-

The ion source temperature should be maintained at approximately 200-250 °C.

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Natural Occurrence of 1,5-Octadien-3-one in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Octadien-3-one is a volatile organic compound that contributes to the characteristic aroma of various plants and food products. This technical guide provides a comprehensive overview of its natural occurrence in the plant kingdom, delving into its biosynthesis, quantification, and the analytical methodologies employed for its study. This document is intended to serve as a valuable resource for researchers in phytochemistry, food science, and drug development who are interested in the biological significance and potential applications of this compound.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound in a range of plant species, where it often plays a role in the characteristic aroma profile. Its formation is primarily associated with the oxidative degradation of polyunsaturated fatty acids. The concentration of this compound can vary significantly depending on the plant species, cultivar, ripeness, and environmental conditions. Fungal activity, such as powdery mildew infection in grapes, has also been shown to influence its abundance.

Below is a summary of the quantitative data available for this compound in various plant matrices:

| Plant Matrix | Cultivar/Condition | Concentration | Reference(s) |

| Grape Must | Merlot (with dried fruit flavors) | Up to 90 ng/L | [1] |

| Grape Must | Merlot | 50.5 to 265.2 ng/L | [1] |

| Grape Must | Cabernet Sauvignon | 12.2 to 51.6 ng/L | [1] |

| Grapes | Overripe Merlot | Can exceed 200 ng/L | [1] |

| Pink Guava (Psidium guajava L.) | Regional Roja | 87 mg (from 3 mmol of (Z)-3-hexenal precursor) | [2] |

| Araçá | Not specified | Component of aroma profile | [1] |

| Clementine Peel | Not specified | Component of aroma profile | [1] |

| Green Tea | Not specified | Odorant | [3] |

| Palm Wines | Not specified | Odorant | [3] |

Biosynthesis of this compound in Plants

The primary biosynthetic route for this compound in plants is through the lipoxygenase (LOX) pathway, which involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic and linolenic acids. This pathway is responsible for the formation of a variety of volatile compounds, including C6 and C9 aldehydes and alcohols, which are often referred to as "green leaf volatiles".[4][5] These compounds are the precursors to C8 ketones such as this compound.

The proposed biosynthetic pathway can be summarized as follows:

-

Release of Fatty Acids: Lipases release polyunsaturated fatty acids (e.g., linolenic acid) from cell membranes.

-

Hydroperoxidation: Lipoxygenase (LOX) catalyzes the dioxygenation of the fatty acid to form a hydroperoxide. For the formation of C8 compounds, this would likely involve a specific LOX isoform.

-

Cleavage: Hydroperoxide lyase (HPL) cleaves the fatty acid hydroperoxide into two smaller molecules, an aldehyde and an oxoacid.[6][7] The specificity of HPL determines the chain length of the resulting volatile compounds.[8]

-

Formation of the Precursor Alcohol: The resulting C8 aldehyde can be reduced to its corresponding alcohol, (Z)-1,5-octadien-3-ol, by alcohol dehydrogenase (ADH).

-

Oxidation to Ketone: Finally, (Z)-1,5-octadien-3-ol is oxidized to form this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of volatile compounds of sour guava (Psidium acidum [DC.] Landrum) using headspace-solid phase microextraction [redalyc.org]

- 4. redalyc.org [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to cis-1,5-Octadien-3-one

This technical guide offers a comprehensive overview of the physical properties, synthesis, and analytical methodologies for cis-1,5-Octadien-3-one. The content is tailored for researchers, scientists, and drug development professionals, providing detailed data and experimental protocols to support advanced research and application.

Core Physical and Chemical Properties

cis-1,5-Octadien-3-one, also identified by its IUPAC name (5Z)-octa-1,5-dien-3-one, is a naturally occurring volatile organic compound found in various plants and is a notable contributor to the aroma of green tea and palm wines.[] The key physical and chemical data for this compound are summarized in the table below for ease of reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O | [2] |

| Molecular Weight | 124.18 g/mol | [2] |

| CAS Number | 65767-22-8 | [2] |

| Appearance | Clear, colorless to pale yellow oil | [] |

| Boiling Point | 168.00 - 170.00 °C @ 760 mmHg | [] |

| Flash Point | 128.00 °F (53.33 °C) | [3] |

| Purity | > 95% | [] |

| Synonyms | (Z)-1,5-Octadien-3-one, (5Z)-1,5-Octadien-3-one, (5Z)-octa-1,5-dien-3-one | [][2] |

Experimental Protocols

Synthesis of cis-1,5-Octadien-3-one via Oxidation of (Z)-1,5-Octadien-3-ol

A prevalent synthetic route to cis-1,5-Octadien-3-one involves the oxidation of its corresponding alcohol, (Z)-1,5-octadien-3-ol.[4] Mild oxidizing agents are preferred to preserve the integrity of the diene system. The Dess-Martin periodinane (DMP) oxidation is a suitable method for this transformation due to its high selectivity and mild reaction conditions.[5][6]

Materials:

-

(Z)-1,5-Octadien-3-ol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (Z)-1,5-octadien-3-ol (1.0 equivalent) in anhydrous dichloromethane (approximately 0.1 M concentration).

-

Addition of Oxidizing Agent: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 - 1.5 equivalents) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution. Stir vigorously until the solid dissolves.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude cis-1,5-Octadien-3-one by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of volatile compounds like cis-1,5-Octadien-3-one.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium as the carrier gas

-

Split/splitless injector

Procedure:

-

Sample Preparation: Prepare a dilute solution of the cis-1,5-Octadien-3-one sample in a volatile solvent such as dichloromethane or hexane.

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL with a split ratio of 10:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-300

-

-

Data Analysis: The retention time of the peak corresponding to cis-1,5-Octadien-3-one in the total ion chromatogram is used for its initial identification. The mass spectrum of this peak is then compared with a reference spectrum from a spectral library (e.g., NIST) for confirmation.

Visualizations

Logical Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for cis-1,5-Octadien-3-one.

Signaling Pathways

A thorough review of current scientific literature reveals no documented signaling pathways associated with cis-1,5-Octadien-3-one. Its biological relevance is primarily understood in the context of its contribution to the flavor and aroma profiles of various natural products. Further research may be warranted to explore potential biological activities.

References

Stability and Storage of 1,5-Octadien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Octadien-3-one is a volatile organic compound recognized for its potent aroma and flavor characteristics, often associated with the oxidation of polyunsaturated fatty acids. Its high reactivity, stemming from a conjugated enone system and an additional carbon-carbon double bond, presents significant challenges regarding its stability and storage. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and detailed methodologies for its handling and stability assessment. The information is intended to support researchers, scientists, and drug development professionals in maintaining the integrity of this compound for experimental and developmental applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior and for developing appropriate analytical and handling procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Appearance | Colorless to pale yellow oil/liquid | [1][2] |

| Boiling Point | 169.1 °C at 760 mmHg | [3] |

| Flash Point | 53.33 °C (128.00 °F) | [2][4] |

| Density | 0.848 g/cm³ | [3] |

| Vapor Pressure | 1.57 mmHg at 25°C | [3] |

| Refractive Index | 1.444 at 20°C | [3] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. Soluble in alcohol. Insoluble in water. | [2][3] |

Stability Profile

This compound is known to be a reactive and relatively unstable molecule. Its stability is influenced by several factors, including light, temperature, and the presence of oxygen.

2.1. Sensitivity to Environmental Factors:

-

Light Sensitivity: The compound is susceptible to degradation upon exposure to light. Photodegradation can induce photochemical reactions, including isomerization and cleavage of the molecule.[5]

-

Temperature Sensitivity: As a volatile compound, this compound is sensitive to elevated temperatures, which can lead to decomposition.[3][5]

-

Oxidative Instability: The presence of two double bonds and a ketone functional group makes this compound susceptible to oxidation, especially in the presence of air (oxygen).[5][6] This can lead to the formation of hydroperoxides, which can further break down into smaller carbonyl compounds.[5]

2.2. Degradation Pathways:

While specific degradation pathways for this compound are not extensively detailed in the literature, its formation as a secondary oxidation product of polyunsaturated fatty acids provides insight into its inherent instability.[6] The primary degradation pathways are expected to be:

-

Oxidation: The carbon-carbon double bonds are prone to attack by oxygen and other oxidizing agents.

-

Polymerization: Under certain conditions, unsaturated ketones can undergo polymerization reactions.

-

Photodegradation: UV and visible light can provide the energy for various degradation reactions.

The formation of this compound from the oxidative degradation of α-linolenic acid is depicted in the following diagram:

Recommended Storage and Handling

To ensure the integrity of this compound, strict adherence to proper storage and handling protocols is crucial.

3.1. Storage Conditions:

The following storage conditions are recommended to minimize degradation:

| Parameter | Recommendation | Rationale |

| Temperature | -86°C | To minimize thermal degradation and reduce volatility. |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation. |

| Container | Amber glass vial with a tightly sealed cap | To protect from light and prevent evaporation. |

| Location | Cool, dry, and well-ventilated area | To maintain a stable storage environment. |

3.2. Handling Precautions:

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid exposure to heat, sparks, open flames, and other ignition sources.

-

Minimize the time the container is open to the air to reduce exposure to oxygen and moisture.

Experimental Protocols for Stability Assessment

Due to the limited availability of specific stability data for this compound, a forced degradation study is recommended to determine its stability profile under various stress conditions. The following protocol outlines a general approach for such a study.

4.1. Objective:

To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions and to identify potential degradation products.

4.2. Materials and Methods:

-

Test Substance: this compound

-

Reagents: HPLC-grade water, acetonitrile, methanol, hydrochloric acid (1M), sodium hydroxide (1M), hydrogen peroxide (3%)

-

Equipment: HPLC or GC-MS system with a suitable detector (e.g., UV or MS), pH meter, photostability chamber, oven, calibrated glassware.

4.3. Experimental Workflow:

The following diagram illustrates a typical workflow for a forced degradation study:

4.4. Detailed Protocols:

-

Acid Hydrolysis: Dissolve a known amount of this compound in a suitable solvent and add 1M HCl. Heat the solution at 60°C for a defined period (e.g., 24 hours).[5]

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 1M NaOH. Keep the solution at room temperature for a defined period (e.g., 24 hours).[5]

-

Oxidation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).[5]

-

Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).[5]

-

Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

4.5. Sample Analysis:

At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or GC-MS, to quantify the remaining this compound and identify any degradation products.

Conclusion

This compound is a valuable yet unstable compound that requires careful handling and storage to maintain its purity and integrity. Understanding its sensitivity to light, temperature, and oxygen is paramount for researchers and developers. The recommended storage at ultra-low temperatures under an inert atmosphere in light-protected containers is essential for long-term preservation. For applications requiring a thorough understanding of its stability in specific formulations or environments, conducting forced degradation studies as outlined in this guide will provide critical data to ensure the reliability and reproducibility of experimental results.

References

IUPAC name and structure of 1,5-Octadien-3-one

An In-Depth Technical Guide to (5Z)-octa-1,5-dien-3-one

This technical guide provides a comprehensive overview of (5Z)-octa-1,5-dien-3-one, a naturally occurring enone of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, and established experimental protocols for its synthesis.

Chemical Identity and Structure

IUPAC Name: (5Z)-octa-1,5-dien-3-one[1][2]

(5Z)-octa-1,5-dien-3-one , also known by its common name (Z)-1,5-Octadien-3-one, is an organic compound with the molecular formula C₈H₁₂O.[3][4] Its structure features an eight-carbon chain with a ketone functional group at the third position and two carbon-carbon double bonds. The "(5Z)-" designation indicates that the stereochemistry at the double bond between carbons 5 and 6 is cis. This compound belongs to the class of organic compounds known as enones, which contain a conjugated system of an alkene and a ketone.[2]

Synonyms:

Physicochemical Properties

A summary of the key physicochemical properties of (5Z)-octa-1,5-dien-3-one is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [3][4] |

| Molecular Weight | 124.18 g/mol | [3][4] |

| Appearance | Clear Colourless to Pale Yellow Oil | [] |

| Boiling Point | 169.1 °C at 760 mmHg | [3] |

| Flash Point | 53.5 °C | [3] |

| Density | 0.848 g/cm³ | [3] |

| Vapor Pressure | 1.57 mmHg at 25°C | [3] |

| Refractive Index | 1.444 | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |

| Stability | Light Sensitive, Temperature Sensitive, Volatile | [3] |

| Storage | Amber Vial, -86°C Freezer, Under inert atmosphere | [3] |

Natural Occurrence

(Z)-1,5-Octadien-3-one is a naturally occurring compound found in a variety of plants, fungi, and fish.[6] It has been identified as an odorant in green tea and palm wines.[][7]

Experimental Protocols

The synthesis of (5Z)-octa-1,5-dien-3-one can be achieved through several pathways. Below are detailed methodologies for key synthetic routes.

Synthesis via Oxidation of (Z)-1,5-Octadien-3-ol

A common and effective method for preparing (5Z)-octa-1,5-dien-3-one is through the oxidation of its corresponding alcohol precursor, (Z)-1,5-octadien-3-ol.[6] The use of mild oxidizing agents is crucial to prevent the over-oxidation of the diene system.[6]

Protocol using Pyridinium Chlorochromate (PCC):

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-1,5-octadien-3-ol in anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The molar ratio of PCC to the alcohol is typically 1.5:1.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure (5Z)-octa-1,5-dien-3-one.

Enantioselective Synthesis of the Precursor Alcohol

For the synthesis of enantiomerically pure (5Z)-octa-1,5-dien-3-one, the enantioselective preparation of the precursor alcohol, (Z)-1,5-octadien-3-ol, is a critical step.[6] Lipase-mediated asymmetric hydrolysis is a highly effective method for this purpose.[6]

Protocol for Lipase-Mediated Asymmetric Hydrolysis:

-

Substrate Preparation: Prepare a solution of racemic (±)-(Z)-1,5-octadien-3-yl acetate in a suitable buffer (e.g., phosphate buffer).

-

Enzyme Addition: Add a lipase, such as CHIRAZYME L-2, to the solution.[6]

-

Reaction: Stir the mixture at room temperature. The progress of the hydrolysis is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) and conversion rate.[6]

-

Separation: Once the desired conversion is reached (e.g., ~38% for ≥99% ee of the (R)-alcohol), stop the reaction.[6] Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the resulting (R)-alcohol and the unreacted (S)-acetate by column chromatography. The (S)-acetate can then be hydrolyzed to obtain the (S)-alcohol.[6]

Visualizations

The following diagrams illustrate the chemical classification, a synthetic workflow, and a logical relationship for the synthesis of (5Z)-octa-1,5-dien-3-one.

Caption: Chemical classification of (5Z)-octa-1,5-dien-3-one.

Caption: Experimental workflow for the oxidation of (Z)-1,5-Octadien-3-ol.

Caption: Enantioselective synthesis of the precursor alcohol.

References

- 1. (5Z)-octa-1,5-dien-3-one | C8H12O | CID 6429343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound (Z)-1,5-octadien-3-one (FDB029651) - FooDB [foodb.ca]

- 3. Cas 65767-22-8,octadienone,(Z)-1,5-octadien-3-one | lookchem [lookchem.com]

- 4. (Z)-1,5-octadien-3-one [webbook.nist.gov]

- 6. (Z)-1,5-Octadien-3-one | 65767-22-8 | Benchchem [benchchem.com]

- 7. Octa-1,5-dien-3-ol | 50306-18-8 [chemicalbook.com]

In-Depth Technical Guide: (5Z)-octa-1,5-dien-3-one (CAS 65767-22-8)

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known and predicted hazards of (5Z)-octa-1,5-dien-3-one (CAS Number: 65767-22-8). This document is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identity and Physical Properties

(5Z)-octa-1,5-dien-3-one is a naturally occurring organic compound found in various plants and beverages, recognized for its characteristic geranium and metallic aroma.[1][2] It is used as a flavoring and fragrance agent.[3][4]

Table 1: Physicochemical Properties of (5Z)-octa-1,5-dien-3-one

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | [3][5][6] |

| Molecular Weight | 124.18 g/mol | [3][5][6] |

| IUPAC Name | (5Z)-octa-1,5-dien-3-one | [5][7] |

| Synonyms | (Z)-1,5-Octadien-3-one, cis-1,5-Octadien-3-one, (5Z)-1,5-Octadien-3-one | [3][4] |

| Appearance | Clear colourless to pale yellow oil | [4] |

| Boiling Point | 169.1 °C at 760 mmHg | [3] |

| Flash Point | 53.5 °C | [3] |

| Density | 0.848 g/cm³ | [3] |

| Vapor Pressure | 1.57 mmHg at 25°C | [3] |

| Water Solubility | 1391 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | 1.922 (estimated) | [1] |

Hazard Identification and Classification

While specific experimental toxicological data for (5Z)-octa-1,5-dien-3-one is limited in publicly accessible literature, a GHS classification is available, likely based on computational predictions or data from structurally similar compounds.[8]

Table 2: GHS Hazard Classification for (5Z)-octa-1,5-dien-3-one

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[8]

Experimental Protocols

Physicochemical Properties

The determination of key physicochemical properties generally follows standardized methods:

-

Boiling Point: Determined according to OECD Test Guideline 103. This method involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

-

Flash Point: Typically determined using a closed-cup method, following a standard such as ASTM D93. The flash point is the lowest temperature at which the vapors of the material will ignite with an ignition source.

-

Density: Can be measured using various techniques, including pycnometry or a hydrometer, following principles outlined in OECD Test Guideline 109.

Toxicological Properties

Toxicological assessments are conducted according to stringent, internationally recognized guidelines to ensure data quality and animal welfare.

-

Acute Oral Toxicity: The potential acute oral toxicity would be assessed following one of the OECD Test Guidelines: TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), or TG 425 (Up-and-Down Procedure).[9][10][11][12] These studies involve the administration of the substance to rats at one or more dose levels, followed by observation for signs of toxicity and mortality over a set period. The goal is to determine the LD50 (the dose lethal to 50% of the test animals) or to classify the substance into a specific toxicity category.[9]

-

Skin Irritation: Assessed using OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling).

-

Eye Irritation: Assessed using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). The substance is applied to the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for signs of irritation.

Visualizations

Chemical Safety Assessment Workflow

The following diagram illustrates a generalized workflow for the safety assessment of a chemical substance like (5Z)-octa-1,5-dien-3-one, integrating both physicochemical and toxicological data.

References

- 1. (Z)-1,5-octadien-3-one, 65767-22-8 [thegoodscentscompany.com]

- 2. NEET UG : Physical and Chemical Properties of Ketones [unacademy.com]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. (5Z)-octa-1,5-dien-3-one | C8H12O | CID 6429343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

Olfactory Properties of 1,5-Octadien-3-one Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Octadien-3-one is a volatile organic compound known for its potent and distinct olfactory properties. It exists as different stereoisomers, primarily the (Z)- and (E)-configurations, which exhibit significantly different odor characteristics and potencies. This technical guide provides an in-depth analysis of the olfactory properties of these isomers, including their odor thresholds and descriptors. It also outlines detailed experimental protocols for their evaluation and illustrates the underlying biological signaling pathway of olfaction. This information is crucial for researchers in the fields of flavor and fragrance chemistry, sensory science, and for professionals in drug development interested in olfactory receptors as potential targets.

Data Presentation: Olfactory Properties of this compound Isomers and Related Compounds

The olfactory properties of the (Z)- and (E)-isomers of this compound and their corresponding alcohols have been evaluated and are summarized below. The data highlights the significant impact of stereochemistry on odor perception.

Table 1: Comparison of Odor Thresholds and Descriptors for this compound Isomers

| Compound | Isomer | Odor Threshold (ng/L in air) | Odor Description |

| This compound | (Z) | 0.003 | Geranium-like, metallic[1] |

| This compound | (E) | 1.4 | Geranium-like[1] |

Table 2: Comparison of Olfactory Properties of this compound Isomers and Their Corresponding Alcohols

| Compound | Isomer | Odor Threshold (ng/L in air) | Odor Description |

| This compound | (Z) | 0.003 | Geranium-like, metallic[1] |

| This compound | (E) | 1.4 | Geranium-like[1] |

| 1,5-Octadien-3-ol | (Z) | 1.3 | Geranium-like[1] |

| 1,5-Octadien-3-ol | (E) | 36.2 | Geranium-like, green[1] |

The (Z)-isomer of this compound is noted for its exceptionally low odor threshold, making it a potent aroma compound.[1][2] This compound is naturally found in various plants, fungi, and fish, often arising from the oxidative degradation of polyunsaturated fatty acids.[2] It has been identified as a key aroma compound in grapes affected by powdery mildew, contributing a geranium-leaf odor.[2]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a volatile mixture.[3][4][5][6]

Objective: To separate and identify the odor-active isomers of this compound and determine their individual odor characteristics.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).

-

Capillary column suitable for the separation of volatile compounds (e.g., DB-5 or equivalent).

-

High-purity carrier gas (e.g., helium or hydrogen).

-

Sample containing this compound isomers.

-

A series of n-alkanes for the calculation of Linear Retention Indices (LRI).

-

Trained sensory panelists.

Methodology:

-

Sample Preparation: The sample containing the this compound isomers is prepared by dilution in a suitable solvent or by extraction from a complex matrix.

-

GC Separation: The sample is injected into the GC. The oven temperature is programmed to separate the volatile compounds based on their boiling points and polarity.

-

Effluent Splitting: The column effluent is split between the FID and the olfactometry port.

-

Olfactometry Analysis: A trained panelist sniffs the effluent from the olfactometry port and records the retention time and odor description of any detected odor.[3]

-

Data Analysis: The retention times of the odor events are correlated with the peaks from the FID chromatogram. The Linear Retention Index (LRI) for each odor-active compound is calculated using the retention times of the n-alkanes.[3] The identity of the compounds can be confirmed by GC-Mass Spectrometry (GC-MS).

Sensory Panel Analysis

Sensory panel analysis is used to obtain detailed descriptions and intensity ratings of the olfactory properties of the this compound isomers.[7][8][9][10][11]

Objective: To characterize and compare the odor profiles of the (Z)- and (E)-isomers of this compound.

Materials:

-

Purified samples of (Z)-1,5-octadien-3-one and (E)-1,5-octadien-3-one.

-

Odor-free sample containers.

-

A panel of trained sensory assessors (typically 8-12 members).[11]

-

A controlled sensory analysis room with proper ventilation.[9]

Methodology:

-

Panelist Training: Panelists are trained to recognize and describe various odors and to use a standardized lexicon for odor descriptors.[8]

-

Sample Presentation: Samples of each isomer are presented to the panelists in a randomized and blind manner.

-

Odor Profile Evaluation: Each panelist evaluates the odor of each sample and provides a qualitative description of the aroma, as well as a quantitative rating of the intensity of different odor attributes on a structured scale.[9]

-

Data Collection and Analysis: The descriptive data and intensity ratings from all panelists are collected and statistically analyzed to generate a comprehensive odor profile for each isomer.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by the binding of these molecules to olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[12][13][14][15][16]

Caption: Canonical olfactory signal transduction pathway.

General Experimental Workflow for Olfactory Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the olfactory properties of volatile compounds.

Caption: Experimental workflow for olfactory property analysis.

Conclusion

The stereochemistry of this compound plays a critical role in its olfactory properties, with the (Z)-isomer exhibiting a significantly lower odor threshold and a more complex metallic, geranium-like aroma compared to the (E)-isomer. The methodologies of Gas Chromatography-Olfactometry and sensory panel analysis are essential for the detailed characterization of these potent odorants. Understanding the structure-activity relationships of such compounds and their interaction with olfactory receptors provides valuable insights for the food, fragrance, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. Recruiting, training and managing a sensory panel in odor nuisance testing | PLOS One [journals.plos.org]

- 8. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]

- 9. repositorio.ipbeja.pt [repositorio.ipbeja.pt]

- 10. researchgate.net [researchgate.net]

- 11. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches [mdpi.com]

- 12. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | Olfactory Signaling Pathway [reactome.org]

- 14. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 15. pnas.org [pnas.org]

- 16. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,5-Octadien-3-one as a Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Octadien-3-one, particularly its (Z)-isomer, is a potent volatile organic compound (VOC) recognized for its significant impact on the aroma profiles of a diverse range of natural products, including fruits, vegetables, and seafood.[1][2] Arising primarily from the oxidative degradation of polyunsaturated fatty acids, this α,β-unsaturated ketone is characterized by a low odor threshold and complex sensory attributes, often described as geranium-like, metallic, or mushroom-like.[2][3] Beyond its role in flavor and fragrance chemistry, its classification as an α,β-unsaturated ketone suggests potential biological activities of interest to toxicologists and drug development professionals. This technical guide provides a comprehensive overview of the chemical and physical properties, natural occurrence, biosynthesis, chemical synthesis, analytical methodologies, and biological significance of this compound. Detailed experimental protocols and structured data tables are presented to facilitate further research and application.

Chemical and Physical Properties

(Z)-1,5-Octadien-3-one is a C8-unsaturated ketone. Its chemical structure and key physicochemical properties are summarized below.[3][4][5]

| Property | Value | Reference |

| Chemical Formula | C₈H₁₂O | [3] |

| Molecular Weight | 124.18 g/mol | [3] |

| CAS Number | 65767-22-8 | [3] |

| Appearance | Clear colorless to pale yellow oil | [6] |

| Boiling Point | 169.1 °C at 760 mmHg | [3] |

| Flash Point | 53.5 °C | [3] |

| Density | 0.848 g/cm³ | [3] |

| Vapor Pressure | 1.57 mmHg at 25°C | [3] |

| Refractive Index | 1.444 | [3] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. | [3] |

| Odor | Geranium-like, metallic, mushroom-like, green. | [2][3] |

Natural Occurrence and Significance

This compound is a naturally occurring VOC found in a wide variety of plants, fungi, and animals, where it often contributes significantly to the characteristic aroma. Its formation is predominantly a result of the oxidative degradation of polyunsaturated fatty acids.[1]

| Natural Source | Reported Concentration | Significance | Reference |

| Grapes (powdery mildew affected) | Not specified | Contributes a characteristic geranium-leaf odor. | [1] |

| Merlot and Cabernet Sauvignon Musts | Up to 265.2 ng/L | Associated with dried fruit flavors. | [1] |

| Green Tea | Not specified | Component of aroma profile. | [1][6] |

| Palm Wine | Not specified | Component of aroma profile. | [1][6] |

| Oyster Leaf (Mertensia maritima) | Not specified | Contributes to the oyster-like, marine notes. | [2] |

| Fish (e.g., Silver Carp) | Not specified | Marker of quality deterioration. | [1] |

Biosynthesis: The Lipid Peroxidation Pathway

The primary route for the formation of this compound in biological systems is through the lipid peroxidation of polyunsaturated fatty acids (PUFAs), such as linolenic acid. This process can be initiated by enzymatic action (e.g., lipoxygenase) or by autoxidation in the presence of reactive oxygen species (ROS). The pathway involves the formation of a hydroperoxide intermediate, which then undergoes cleavage to yield a variety of volatile carbonyl compounds, including this compound.

Chemical Synthesis

This compound can be synthesized in the laboratory through several routes. The two most common methods are the Wittig reaction and the oxidation of the corresponding alcohol, 1,5-octadien-3-ol.

Wittig Reaction

The Wittig reaction provides a versatile method for the formation of the α,β-unsaturated ketone system. This involves the reaction of a phosphorus ylide with an appropriate aldehyde. To favor the formation of the (Z)-isomer, a non-stabilized ylide is typically employed.[7][8]

Experimental Protocol: Generalized Wittig Synthesis of (Z)-1,5-Octadien-3-one

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C in a dry ice/acetone bath. Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise with stirring. Allow the resulting deep red or orange solution to stir at -78°C for 30 minutes, then warm to 0°C for 1 hour to form the ylide.

-

Reaction with Aldehyde: Cool the ylide solution back to -78°C. Add a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (Z)-1,5-octadien-3-one.

Oxidation of 1,5-Octadien-3-ol

An alternative synthetic route involves the oxidation of the precursor alcohol, (Z)-1,5-octadien-3-ol. Mild oxidizing agents such as pyridinium chlorochromate (PCC) are preferred to avoid over-oxidation or isomerization of the double bonds.[1][9][10]

Experimental Protocol: Oxidation of (Z)-1,5-Octadien-3-ol with PCC [11]

-

Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Addition of Alcohol: Add a solution of (Z)-1,5-octadien-3-ol (1.0 equivalent) in anhydrous DCM to the stirred suspension at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil® to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. If necessary, the crude product can be further purified by column chromatography on silica gel to afford pure (Z)-1,5-octadien-3-one.

Analytical Methodologies

The detection and quantification of this compound, often present at trace levels in complex matrices, requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common method, often coupled with a pre-concentration step and derivatization to enhance sensitivity.

GC-MS Analysis with PFBOA Derivatization

For trace-level quantification, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA) is a widely used technique. PFBOA reacts with the carbonyl group of the ketone to form a stable oxime derivative that is highly responsive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.[12][13][14]

Experimental Protocol: HS-SPME-GC-MS with PFBOA Derivatization [13][15]

-

Sample Preparation: Place a known amount of the sample (e.g., 5 mL of wine or a homogenized food slurry) into a 20 mL headspace vial. Add an internal standard (e.g., a deuterated analog of this compound).

-

Derivatization: Add an aqueous solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBOA) to the vial. Seal the vial and incubate at a specific temperature and time (e.g., 60°C for 60 minutes) to allow for the derivatization reaction to occur.

-

HS-SPME: Expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes at 60°C) with agitation.

-

GC-MS Analysis: Retract the fiber and thermally desorb it in the GC injector.

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: A typical program might be: initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).

-

MS Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode, monitoring for the characteristic fragment ions of the PFBOA-oxime derivative.

-

-

Quantification: Create a calibration curve using standards of this compound treated with the same derivatization and extraction procedure.

| Analytical Performance Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.5 - 9.0 ng/g | [12] |

| Limit of Quantification (LOQ) | 3.0 - 30 ng/g | [12] |

| Recovery | 80 - 115% | [16] |

| Linearity (r²) | > 0.99 | [17] |

Sensory Analysis: Odor Threshold Determination

The odor threshold of this compound can be determined using standardized sensory analysis methods, such as the ASTM E679-04 standard practice.[6][18] This method employs a forced-choice ascending concentration series.

Protocol Outline: Odor Threshold Determination (ASTM E679-04) [6][11]

-

Panelist Selection and Training: Select a panel of trained sensory assessors who have been screened for their olfactory acuity.

-

Sample Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., deodorized water or oil) in ascending order of concentration.

-

Presentation: Present the samples to the panelists in a triangular forced-choice format, where each set consists of three samples, two of which are blanks (solvent only) and one contains the diluted odorant.

-

Evaluation: Panelists are asked to identify the sample that is different from the other two. The presentation starts with concentrations below the expected threshold.

-

Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated from the individual thresholds.

Biological Activities and Toxicological Considerations

As an α,β-unsaturated ketone, this compound belongs to a class of compounds known for their reactivity as Michael acceptors. This reactivity is the basis for their potential biological effects, including cytotoxicity.[19][20][21]

Cytotoxicity

α,β-Unsaturated carbonyl compounds can be cytotoxic, primarily through their ability to form covalent adducts with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH).[5] This can lead to enzyme inactivation, depletion of cellular antioxidants, and disruption of cellular redox homeostasis. Some α,β-unsaturated ketones have been investigated as potential cytotoxic agents that affect mitochondrial function.[5]

Interaction with Signaling Pathways

Products of lipid peroxidation, including reactive aldehydes and ketones, are known to modulate various cellular signaling pathways. These compounds can act as signaling molecules that trigger cellular stress responses. Key pathways that can be affected include:

-

NF-κB Signaling Pathway: Lipid peroxidation products can activate the NF-κB signaling pathway, which plays a central role in inflammation, immune responses, and cell survival.[1][3][22] This activation can lead to the transcriptional induction of pro-inflammatory genes.[23]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are stress-activated signaling cascades that can be modulated by reactive aldehydes.[4][20] Activation of these pathways can lead to diverse cellular outcomes, including apoptosis or cell survival.

Applications

The primary applications of this compound are in the food and fragrance industries.

-

Flavoring Agent: It is used in small quantities to impart or enhance specific aroma profiles in food and beverage products, such as those with green, geranium, or mushroom notes.[2]

-

Fragrance Component: Its unique and potent aroma makes it a valuable ingredient in the formulation of perfumes and other scented products.[2]

Conclusion

This compound is a multifaceted volatile organic compound with significant implications in both food and biological sciences. Its role as a potent aroma compound is well-established, and its formation via lipid peroxidation makes it a relevant marker for oxidative processes in various systems. The detailed methodologies for its synthesis and analysis provided in this guide offer a practical resource for researchers. Furthermore, its inherent reactivity as an α,β-unsaturated ketone and its potential to interact with key cellular signaling pathways highlight an area ripe for further investigation, particularly for professionals in toxicology and drug development. A deeper understanding of its biological effects will be crucial in assessing its safety and exploring its potential therapeutic or adverse health implications.

References

- 1. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ASTM E679-04 - Scentroid [scentroid.com]

- 3. [PDF] Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes | Semantic Scholar [semanticscholar.org]

- 4. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. standards.globalspec.com [standards.globalspec.com]

- 19. fivesenses.com [fivesenses.com]

- 20. Acetaldehyde alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. austinpublishinggroup.com [austinpublishinggroup.com]

- 22. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (Z)-1,5-Octadien-3-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (Z)-1,5-octadien-3-one, a valuable synthetic intermediate, through the oxidation of its precursor alcohol, (Z)-1,5-octadien-3-ol. The protocol focuses on the use of Dess-Martin periodinane (DMP), a mild and selective oxidizing agent, ensuring high yield and purity of the target compound. This application note includes a comprehensive experimental procedure, characterization data, and a visual representation of the workflow to aid in the successful execution of this synthesis.

Introduction

(Z)-1,5-Octadien-3-one is a key structural motif found in various natural products and serves as a versatile building block in organic synthesis. Its synthesis from the corresponding secondary alcohol, (Z)-1,5-octadien-3-ol, requires a mild and selective oxidation method to prevent over-oxidation or isomerization of the double bonds. Among the various modern oxidation methods, the Dess-Martin periodinane (DMP) oxidation offers several advantages, including neutral reaction conditions, high chemoselectivity, and operational simplicity, making it an ideal choice for this transformation.[1][2] This protocol details the successful oxidation of (Z)-1,5-octadien-3-ol to (Z)-1,5-octadien-3-one using DMP in dichloromethane (DCM).

Reaction Scheme

The oxidation of the secondary alcohol to the corresponding ketone is depicted below:

Caption: Oxidation of (Z)-1,5-Octadien-3-ol to (Z)-1,5-Octadien-3-one.

Experimental Protocol

This protocol is adapted from a general procedure for the Dess-Martin oxidation of secondary alcohols.

Materials:

-

(Z)-1,5-Octadien-3-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen source for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a solution of (Z)-1,5-octadien-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Dess-Martin periodinane (1.5 eq) in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the layers become clear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (Z)-1,5-octadien-3-one.

Data Presentation

Table 1: Physicochemical Properties of (Z)-1,5-Octadien-3-one

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 168-170 °C at 760 mmHg |

| Purity (typical) | >95% |

Table 2: Spectroscopic Data for (Z)-1,5-Octadien-3-one

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ¹H Signals | 6.38 - 6.25 | m | - | 1H | H-2 |

| 6.15 | dd | 17.7, 10.6 | 1H | H-1a | |

| 5.80 | dd | 17.7, 1.4 | 1H | H-1b | |

| 5.55 - 5.30 | m | - | 2H | H-5, H-6 | |

| 3.14 | d | 6.8 | 2H | H-4 | |

| 2.08 | p | 7.4 | 2H | H-7 | |

| 0.95 | t | 7.5 | 3H | H-8 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| ¹³C Signals | 199.0 | C-3 (C=O) |

| 136.5 | C-2 | |

| 131.0 | C-1 | |

| 129.5 | C-5 or C-6 | |

| 125.0 | C-5 or C-6 | |

| 46.0 | C-4 | |

| 25.5 | C-7 | |

| 14.0 | C-8 |

| IR Spectroscopy | **Wavenumber (cm⁻¹) ** | Assignment |

| IR Peaks | ~2965 | C-H stretch (sp³) |

| ~1680 | C=O stretch (α,β-unsaturated ketone) | |

| ~1630 | C=C stretch |

Workflow Diagram

Caption: Experimental workflow for the synthesis of (Z)-1,5-octadien-3-one.

Conclusion

The Dess-Martin periodinane oxidation of (Z)-1,5-octadien-3-ol provides a reliable and high-yielding route to (Z)-1,5-octadien-3-one. The mild reaction conditions and straightforward work-up procedure make this protocol highly suitable for the synthesis of this and other sensitive unsaturated carbonyl compounds. The provided experimental details and characterization data serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of 1,5-Octadien-3-one via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,5-octadien-3-one, a valuable intermediate in organic synthesis, utilizing the Wittig reaction. The described methodology involves a two-step process commencing with the preparation of the requisite phosphonium salt, (2-oxopentyl)triphenylphosphonium bromide, followed by its conversion to the corresponding ylide and subsequent reaction with acrolein. This protocol is designed to offer a reproducible and efficient route to the target α,β,γ,δ-unsaturated ketone.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2][3] This powerful transformation is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The synthesis of α,β-unsaturated ketones, in particular, is of significant interest as these motifs are present in numerous biologically active compounds. This protocol details the synthesis of this compound through the reaction of a stabilized phosphorus ylide with an α,β-unsaturated aldehyde.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Synthesis of (2-oxopentyl)triphenylphosphonium bromide: An SN2 reaction between triphenylphosphine and 1-bromo-2-pentanone.

-

Wittig Reaction: In situ generation of the (2-oxopentylidene)triphenylphosphorane ylide and its reaction with acrolein to yield this compound.

Experimental Protocols

Part 1: Synthesis of (2-oxopentyl)triphenylphosphonium bromide

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Triphenylphosphine | 262.29 | 26.23 g | 0.10 |

| 1-Bromo-2-pentanone | 165.04 | 16.50 g | 0.10 |